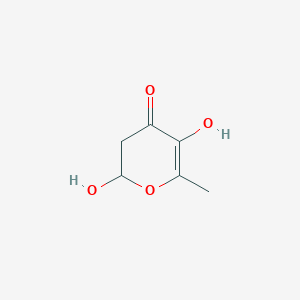

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.1253 g/mol . It is also known by other names such as 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one and 3-Hydroxy-2,3-dihydromaltol . This compound is a derivative of pyranone and is characterized by its dihydroxy and methyl functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- involves its ability to break DNA strands in a dose- and time-dependent manner . It is active at physiological pH levels (7.4 and 9.4) and contributes to the antioxidant properties of Maillard reaction intermediates . The compound’s unstable enol structure is key to its antioxidant activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one

- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

- 3-Hydroxy-2,3-dihydromaltol

- 3,5-Dihydroxy-2,3-dihydro-6-methyl-4-pyran-4-one

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is unique due to its dual dihydroxy and methyl functional groups, which contribute to its distinct chemical properties and reactivity. Its ability to act as an antioxidant and induce DNA strand breaking sets it apart from other similar compounds .

Biologische Aktivität

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- (commonly referred to as DDMP) is a compound of significant interest due to its biological activities, particularly its antioxidant properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₆H₈O₄

- Molecular Weight: 144.1253 g/mol

- CAS Registry Number: 28564-83-2

- IUPAC Name: 2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one

The compound features multiple hydroxyl groups that contribute to its reactivity and biological functions. Its structure allows it to participate in various biochemical pathways, notably in the Maillard reaction, which is crucial for its antioxidant properties.

Target Interaction

DDMP primarily interacts with DNA , inducing strand breaks in a dose- and time-dependent manner. This mechanism suggests potential applications in anticancer therapies due to its ability to disrupt DNA integrity in malignant cells.

Antioxidant Activity

The compound exhibits strong antioxidant activity by scavenging free radicals. The presence of hydroxyl groups enhances this activity significantly. Research indicates that the unstable enol structure of DDMP is a key factor in its antioxidant capabilities .

Biochemical Pathways

DDMP contributes to the antioxidant properties of Maillard reaction intermediates. It has been shown to scavenge various radicals such as:

- ABTS˙⁺ (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate))

- DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Galvinoxyl radical

These interactions suggest that DDMP may play a protective role against oxidative stress-related diseases .

Case Studies and Experimental Results

- Antioxidant Efficacy : A study demonstrated that derivatives of DDMP with protected hydroxyl groups showed decreased reducing abilities, emphasizing the importance of these groups for maintaining antioxidant activity .

- DNA Interaction Studies : In vitro experiments have confirmed that DDMP can effectively induce DNA strand breaks, providing insights into its potential as an anticancer agent.

- Comparative Analysis : When compared to similar compounds like 3-Hydroxy-2,3-dihydromaltol and 3,5-Dihydroxy-6-methyl-4H-pyran-4-one, DDMP's unique combination of dihydroxy and methyl groups enhances its reactivity and biological effects .

Applications in Medicine and Industry

Due to its biological activities:

- Pharmaceuticals : DDMP is being explored for its potential use in developing new anticancer drugs.

- Food Industry : It serves as a natural alternative to synthetic colorants and flavor enhancers due to its caramel-like flavor profile and solubility characteristics.

Eigenschaften

IUPAC Name |

2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-6(9)4(7)2-5(8)10-3/h5,8-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIURKZVZWYELHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC(O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571852 |

Source

|

| Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148843-51-0 |

Source

|

| Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.